molecular formula C20H12N4O4 B11669306 4-(2,4-Dinitrophenyl)-2-phenylquinazoline

4-(2,4-Dinitrophenyl)-2-phenylquinazoline

Cat. No.: B11669306
M. Wt: 372.3 g/mol
InChI Key: AHRIFWJBSUNPAG-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenyl)-2-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the 2,4-dinitrophenyl group and the phenyl group in the quinazoline structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline typically involves the reaction of 2-phenylquinazoline with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl group of the quinazoline, followed by the elimination of water to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenyl)-2-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dinitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinazolines with various functional groups.

Scientific Research Applications

4-(2,4-Dinitrophenyl)-2-phenylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The presence of the dinitrophenyl group allows the compound to undergo redox reactions, which can modulate the activity of the target molecules. The quinazoline core structure is known to interact with various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dinitrophenyl)-2-phenylquinazoline is unique due to the combination of the quinazoline core with the 2,4-dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H12N4O4

Molecular Weight

372.3 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)-2-phenylquinazoline

InChI

InChI=1S/C20H12N4O4/c25-23(26)14-10-11-16(18(12-14)24(27)28)19-15-8-4-5-9-17(15)21-20(22-19)13-6-2-1-3-7-13/h1-12H

InChI Key

AHRIFWJBSUNPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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